(2S,3S)-2-amino-N,3-dimethylpentanamide
Overview
Description
(2S,3S)-2-amino-N,3-dimethylpentanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide can be achieved through several methods. One common approach involves the use of chiral auxiliaries to ensure the desired stereochemistry. For example, a diastereoselective aldol condensation using a chiral oxazolidinone auxiliary can be employed . The reaction typically involves the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Enzymes such as carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of precursor compounds . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-amino-N,3-dimethylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stereochemistry of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles and electrophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
(2S,3S)-2-amino-N,3-dimethylpentanamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties . Additionally, it is used in the industry for the production of chiral intermediates and fine chemicals .
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-N,3-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system involved . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3S)-2-amino-N,3-dimethylpentanamide include other chiral amines and amino acids, such as (2S,3R)-3-amino-2-hydroxybutanoic acid and (2R,3R)-3-amino-2-hydroxybutanoic acid . These compounds share similar structural features but differ in their stereochemistry and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of chiral drugs and catalysts.
Properties
IUPAC Name |
(2S,3S)-2-amino-N,3-dimethylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5(2)6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZFJQSFIEREL-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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